molecular formula C13H15N3O2 B11673798 ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate

ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate

Cat. No.: B11673798
M. Wt: 245.28 g/mol
InChI Key: BSJFYWGNVTVHET-ZSOIEALJSA-N
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Description

Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate is a synthetic organic compound that belongs to the class of hydrazinecarboxylates. This compound features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the indole ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with an indole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted indole compounds.

Scientific Research Applications

Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
  • Imidazo[1,5-a]indol-3-ones
  • Imidazo[1,5-a]pyridine derivatives

Uniqueness

Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate is unique due to its specific structural features, such as the combination of the indole ring with the hydrazinecarboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl N-[(Z)-(1-methylindol-3-yl)methylideneamino]carbamate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)15-14-8-10-9-16(2)12-7-5-4-6-11(10)12/h4-9H,3H2,1-2H3,(H,15,17)/b14-8-

InChI Key

BSJFYWGNVTVHET-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)N/N=C\C1=CN(C2=CC=CC=C21)C

Canonical SMILES

CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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